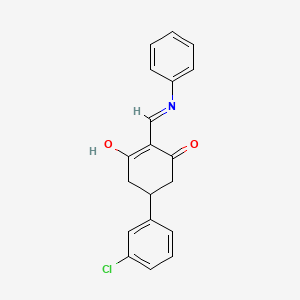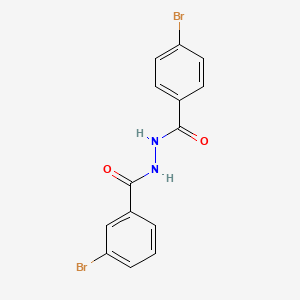![molecular formula C18H14FN7O B6087519 4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087519.png)
4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a useful research compound. Its molecular formula is C18H14FN7O and its molecular weight is 363.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.12438626 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds such as triazolo[4,3-a]pyrazine derivatives have shown significant antibacterial activities . Another related compound, a pyrazolo[3,4-d]pyrimidine derivative, has been identified as a novel CDK2 inhibitor .
Mode of Action
Based on the activities of similar compounds, it can be inferred that it might interact with its targets to inhibit their function . For instance, the pyrazolo[3,4-d]pyrimidine derivatives inhibit CDK2, a key regulator of cell cycle progression .
Biochemical Pathways
If it acts similarly to the pyrazolo[3,4-d]pyrimidine derivatives, it could affect the cell cycle progression by inhibiting cdk2 .
Pharmacokinetics
The optimization of similar compounds has led to the development of molecules with excellent pharmacokinetic profiles .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines .
生化分析
Biochemical Properties
4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one: plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to the suppression of cell proliferation. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, such as cyclin A2, further enhancing its inhibitory effects on cell proliferation .
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), the compound exhibits potent cytotoxic activity . It induces cell cycle arrest at the G1 phase, leading to apoptosis or programmed cell death. This effect is mediated through the disruption of cell signaling pathways, including the inhibition of CDK2/cyclin A2 complex formation . Furthermore, the compound influences gene expression by downregulating genes involved in cell proliferation and upregulating pro-apoptotic genes .
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. The primary mechanism involves the binding of the compound to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets necessary for cell cycle progression . Additionally, the compound has been shown to induce conformational changes in CDK2, further enhancing its inhibitory effects . The compound also affects other molecular targets, including proteins involved in apoptosis and DNA repair, contributing to its overall cytotoxic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its cytotoxic activity against cancer cell lines even after prolonged exposure . Some degradation products have been identified, which may contribute to variations in its biological activity over time . These degradation products are typically formed through hydrolysis and oxidation reactions .
Dosage Effects in Animal Models
In animal models, the effects of This compound vary with different dosages. At low doses, the compound exhibits significant anti-tumor activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The compound’s therapeutic window is relatively narrow, and careful dose optimization is required to maximize its efficacy while minimizing adverse effects . Threshold effects have been noted, where doses above a certain level result in a sharp increase in toxicity .
Metabolic Pathways
This compound: is metabolized primarily in the liver through cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of several metabolites . These metabolites are further conjugated with glucuronic acid and excreted in the urine . The compound’s metabolism can affect its pharmacokinetics and overall biological activity . Additionally, the compound has been shown to influence metabolic flux by altering the levels of key metabolites involved in cellular energy production .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . The distribution of the compound is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . Additionally, binding proteins in the blood, such as albumin, can affect the compound’s bioavailability and distribution .
Subcellular Localization
The subcellular localization of This compound is primarily in the cytoplasm and nucleus . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . In the nucleus, the compound interacts with DNA and nuclear proteins, contributing to its effects on gene expression and cell cycle regulation . In the cytoplasm, the compound interacts with various signaling proteins, further modulating cellular processes .
属性
IUPAC Name |
4-(4-fluorophenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN7O/c1-10-17-13(11-2-4-12(19)5-3-11)8-16(27)21-18(17)26(23-10)15-7-6-14-22-20-9-25(14)24-15/h2-7,9,13H,8H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFBRCCANFNDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)F)C4=NN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,5-dimethoxyphenyl)-5-{[(2,4-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6087466.png)

![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1H-indazole-3-carboxamide](/img/structure/B6087476.png)


![1-(1-ethyl-3-piperidinyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B6087499.png)


![N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B6087507.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6087511.png)
![4-[(4-bromo-5-propyl-2-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B6087515.png)
![N-(3,5-difluorophenyl)-2-[3-[3-(isobutyrylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6087522.png)
![{3-benzyl-1-[(2-methyl-1-phenyl-1H-benzimidazol-5-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6087538.png)